molecular formula C12H16N2 B1294790 5-Methylgramine CAS No. 30218-58-7

5-Methylgramine

Cat. No.: B1294790
CAS No.: 30218-58-7
M. Wt: 188.27 g/mol
InChI Key: GXCDTJAVATWRFZ-UHFFFAOYSA-N
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Description

5-Methylgramine is a chemical compound with the molecular formula C12H16N2. It is an indole derivative, which is a significant class of compounds in organic chemistry due to their presence in many natural products and pharmaceuticals . This compound is known for its unique structure, which includes an indole ring substituted with a dimethylamino group and a methyl group.

Mechanism of Action

5-Methylgramine, also known as N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine or 1H-Indole-3-methanamine, N,N,5-trimethyl-, is a compound of interest in the field of biochemistry. . Here is a general outline based on the typical steps involved in the action of similar compounds.

Target of Action

The primary targets of such compounds are usually cellular receptors or enzymes that play crucial roles in various biological processes

Mode of Action

The mode of action involves the compound’s interaction with its targets, leading to changes in the target’s function. This could involve binding to a receptor, inhibiting an enzyme, or modulating a biochemical pathway

Biochemical Pathways

Biochemical pathways are a series of chemical reactions occurring within a cell. In these pathways, the product of one reaction serves as the substrate for the next

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties significantly impact the bioavailability of the compound

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylgramine typically involves the reaction of 5-methylindole with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product . The general reaction scheme is as follows: [ \text{5-methylindole} + \text{formaldehyde} + \text{dimethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pH adjustment, and the use of catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions: 5-Methylgramine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

5-Methylgramine has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 5-Methylgramine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-4-5-12-11(6-9)10(7-13-12)8-14(2)3/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCDTJAVATWRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184320
Record name Indole, 3-(dimethylamino)methyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30218-58-7
Record name 5-Methylgramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030218587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 30218-58-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole, 3-(dimethylamino)methyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYLGRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UL0HR1QXC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Methylgramine interact with receptors in the rabbit aorta?

A: The research indicates that this compound acts as a competitive antagonist of 5-hydroxytryptamine (5-HT) receptors in the isolated rabbit aorta []. This suggests that this compound binds to the same receptor site as 5-HT, preventing 5-HT from binding and exerting its contractile effects. The study found that this compound exhibited a higher affinity for 5-HT receptors compared to tryptamine receptors in this model.

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